molecular formula C15H21NO5S B13950256 (S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

(S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13950256
M. Wt: 327.4 g/mol
InChI Key: BYBIHEKFVDWHRC-ZDUSSCGKSA-N
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Description

(S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The (methylsulfonyl)oxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

(S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

(S)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the benzyl group

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

benzyl (3S)-3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO5S/c1-22(18,19)21-10-8-13-7-9-16(11-13)15(17)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3/t13-/m0/s1

InChI Key

BYBIHEKFVDWHRC-ZDUSSCGKSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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